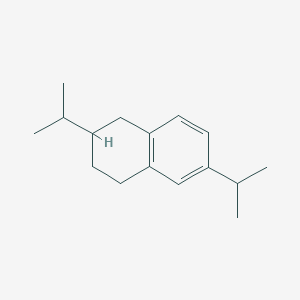
2,6-Di(propan-2-yl)-1,2,3,4-tetrahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di(propan-2-yl)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of naphthalenes. It is characterized by the presence of two isopropyl groups attached to the naphthalene ring at positions 2 and 6. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(propan-2-yl)-1,2,3,4-tetrahydronaphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of high-purity reagents and catalysts is crucial to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2,6-Di(propan-2-yl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include naphthoquinones, dihydronaphthalenes, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,6-Di(propan-2-yl)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
作用機序
The mechanism by which 2,6-Di(propan-2-yl)-1,2,3,4-tetrahydronaphthalene exerts its effects is primarily through its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2,6-Diisopropylnaphthalene: This compound is similar in structure but lacks the tetrahydro modification.
2,6-Diisopropylaniline: Another related compound with isopropyl groups but attached to an aniline ring.
Uniqueness
2,6-Di(propan-2-yl)-1,2,3,4-tetrahydronaphthalene is unique due to its tetrahydro modification, which can impart different chemical and physical properties compared to its fully aromatic counterparts
特性
CAS番号 |
114645-76-0 |
|---|---|
分子式 |
C16H24 |
分子量 |
216.36 g/mol |
IUPAC名 |
2,6-di(propan-2-yl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C16H24/c1-11(2)13-5-7-16-10-14(12(3)4)6-8-15(16)9-13/h5,7,9,11-12,14H,6,8,10H2,1-4H3 |
InChIキー |
VBJDBASDGFERAM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCC2=C(C1)C=CC(=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


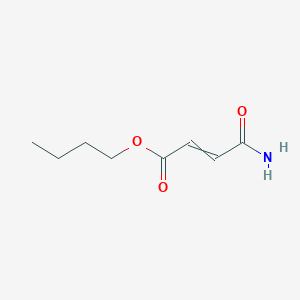
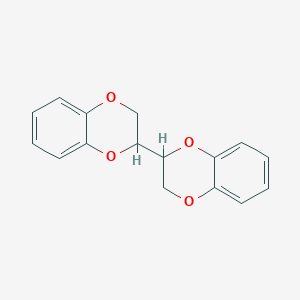
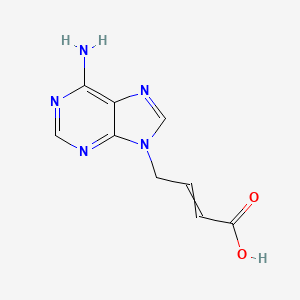
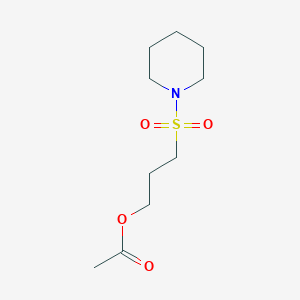
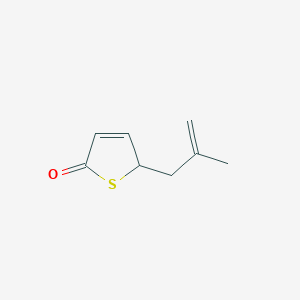
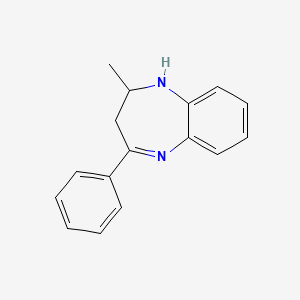
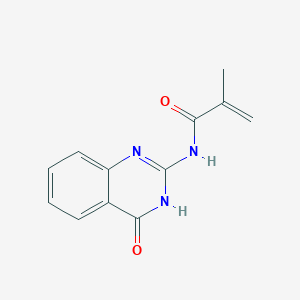
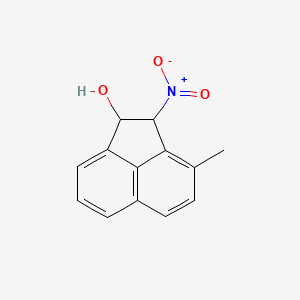
![1-[Dimethyl(phenyl)germyl]ethan-1-one](/img/structure/B14307144.png)
![(1E)-N'-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide](/img/structure/B14307156.png)
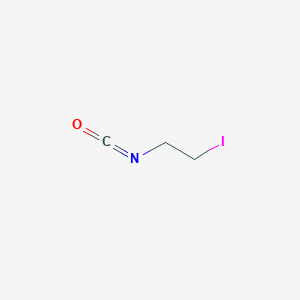
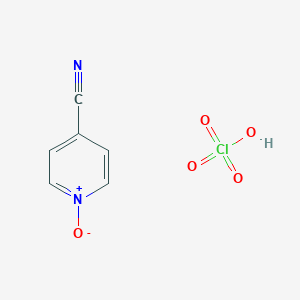
![3-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14307162.png)
![3-[3-(Propan-2-ylidene)oxiran-2-YL]propanal](/img/structure/B14307170.png)
